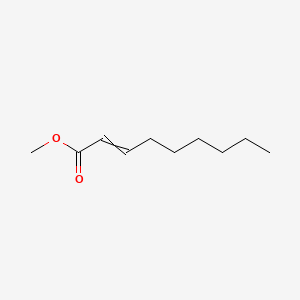![molecular formula C12H12N2OS2 B7821915 5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B7821915.png)
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cardiac Troponin T involves recombinant DNA technology. The gene encoding Cardiac Troponin T is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of Cardiac Troponin T follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are implemented to ensure the purity and functionality of the protein .
化学反応の分析
Types of Reactions: Cardiac Troponin T undergoes various post-translational modifications, including phosphorylation, which can affect its function. Phosphorylation is a type of substitution reaction where a phosphate group is added to the protein by kinases. This modification can alter the protein’s interaction with other components of the troponin complex and calcium ions .
Common Reagents and Conditions: Phosphorylation of Cardiac Troponin T typically occurs in the presence of ATP and specific kinases, such as protein kinase A (PKA). The reaction conditions include physiological pH and temperature, mimicking the conditions within cardiac cells .
Major Products Formed: The major product of the phosphorylation reaction is the phosphorylated form of Cardiac Troponin T, which has altered regulatory properties. This modification can enhance or inhibit the protein’s ability to regulate muscle contraction, depending on the specific phosphorylation sites .
科学的研究の応用
Cardiac Troponin T is widely used in scientific research, particularly in the fields of cardiology and muscle physiology. It serves as a biomarker for cardiac injury, as elevated levels of Cardiac Troponin T in the blood indicate damage to the heart muscle, such as that occurring during a myocardial infarction . Additionally, it is used in studies investigating the mechanisms of heart disease and the development of therapeutic interventions .
In the field of muscle physiology, Cardiac Troponin T is used to study the regulation of muscle contraction and the effects of various post-translational modifications on muscle function. It is also employed in drug discovery and development, where it serves as a target for drugs aimed at modulating cardiac muscle contraction .
作用機序
Cardiac Troponin T exerts its effects by binding to tropomyosin and facilitating the interaction between the troponin complex and actin filaments in muscle cells. In the presence of calcium ions, Cardiac Troponin T undergoes a conformational change that allows the troponin complex to move tropomyosin away from the myosin-binding sites on actin filaments, enabling muscle contraction . The molecular targets involved in this process include actin, tropomyosin, and other components of the troponin complex .
類似化合物との比較
Cardiac Troponin T is unique among the troponin proteins due to its specific role in cardiac muscle regulation. Similar compounds include Cardiac Troponin I and Cardiac Troponin C, which are also part of the troponin complex but have distinct functions. Cardiac Troponin I inhibits the interaction between actin and myosin, while Cardiac Troponin C binds calcium ions and initiates the conformational changes required for muscle contraction .
Compared to these similar compounds, Cardiac Troponin T is unique in its ability to anchor the troponin complex to tropomyosin and facilitate the regulatory interactions necessary for cardiac muscle contraction .
特性
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVRELEASDUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,4R,5S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B7821869.png)










